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Compound of Interest

Compound Name: JNJ-17156516

Cat. No.: B1672998 Get Quote

Technical Support Center: JNJ-17156516
This technical support center provides researchers, scientists, and drug development

professionals with troubleshooting guides and frequently asked questions (FAQs) to facilitate

experiments aimed at improving the therapeutic index of JNJ-17156516, a potent and selective

cholecystokinin (CCK) 1 receptor antagonist.

Frequently Asked Questions (FAQs)
Q1: What is JNJ-17156516 and what is its mechanism of action?

JNJ-17156516 is a novel, potent, and selective non-peptide antagonist of the cholecystokinin 1

(CCK1) receptor.[1] It exhibits high affinity for the human CCK1 receptor and is being

investigated for its potential therapeutic applications in digestive system and immune system

disorders.[1] Its mechanism of action involves blocking the binding of cholecystokinin (CCK) to

the CCK1 receptor, thereby inhibiting downstream signaling pathways.

Q2: What are the known pharmacokinetic properties of JNJ-17156516?

Pharmacokinetic studies in rats have shown that JNJ-17156516 has a half-life of approximately

3.0 ± 0.5 hours and demonstrates high oral bioavailability (108 ± 10%).[1]

Q3: What is the therapeutic index and why is it important?
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The therapeutic index (TI) is a quantitative measure of the safety of a drug. It is typically

calculated as the ratio of the dose that produces toxicity to the dose that produces a clinically

desired or effective response.[2] A higher therapeutic index indicates a wider margin of safety

for the drug. Improving the therapeutic index is a critical aspect of drug development to

maximize efficacy while minimizing adverse effects.[2]

Q4: What are the potential side effects associated with CCK1 receptor antagonists?

While specific adverse effects for JNJ-17156516 are not extensively documented in publicly

available literature, side effects observed with other CCK1 receptor antagonists, such as

proglumide, are generally mild and gastrointestinal in nature. These can include nausea, loss of

appetite, abdominal pain, and constipation.[3] Highly potent and selective CCK1 receptor

antagonists may also have the potential to impair gallbladder emptying.[4]

Q5: What are general strategies to improve the therapeutic index of a small molecule like JNJ-
17156516?

Several strategies can be employed to improve the therapeutic index of a small molecule drug:

Modification of Drug Delivery Systems: Encapsulating the drug in nanoparticles or liposomes

can alter its biodistribution, leading to increased accumulation at the target site and reduced

exposure to non-target tissues.[5]

Structural Modifications: Medicinal chemistry approaches can be used to modify the drug's

structure to enhance its affinity for the target receptor, reduce off-target binding, and improve

its metabolic profile.[6][7]

Co-administration with Other Agents: Using a second agent that can enhance the therapeutic

effect of the primary drug or mitigate its toxicity can effectively increase the therapeutic

index.[2]
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Issue Potential Cause Suggested Solution

Inconsistent efficacy in in vivo

models

Poor bioavailability or rapid

metabolism.

1. Verify the formulation and

route of administration. 2.

Conduct pharmacokinetic

studies to determine the

plasma concentration of JNJ-

17156516. 3. Consider using a

different vehicle or a modified

drug delivery system to

improve solubility and

absorption.

Off-target effects observed at

higher doses

Lack of absolute receptor

selectivity.

1. Perform a comprehensive

receptor profiling screen to

identify potential off-target

interactions. 2. Consider

structural modifications of JNJ-

17156516 to improve its

selectivity for the CCK1

receptor. 3. Evaluate co-

administration with an agent

that can counteract the specific

off-target effect.

Gastrointestinal side effects

(e.g., nausea, reduced motility)

in animal models

On-target effects related to

CCK1 receptor blockade in the

gastrointestinal tract.

1. Titrate the dose to find the

minimum effective dose with

acceptable tolerability. 2.

Investigate the use of a

targeted drug delivery system

to concentrate JNJ-17156516

at the desired site of action,

away from the GI tract if it is

not the target. 3. Explore co-

administration with a pro-

motility agent if reduced gut

motility is the primary issue.
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Evidence of impaired

gallbladder function

Potent and sustained

antagonism of CCK1

receptors, which are involved

in gallbladder contraction.

1. Monitor gallbladder function

in animal models using

imaging techniques. 2.

Evaluate intermittent dosing

schedules to allow for periods

of normal gallbladder activity.

3. If the therapeutic goal

allows, consider a less potent

analog of JNJ-17156516.

Data Presentation
Table 1: Pharmacological Profile of JNJ-17156516
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Parameter Species Value Reference

CCK1 Receptor

Affinity (pKi)
Human 7.96 ± 0.11 [1]

CCK1 Receptor

Affinity (pKi) in

Gallbladder

Human 8.22 ± 0.05 [1]

CCK1 Receptor

Affinity (pKi)
Rat 8.02 ± 0.11 [1]

CCK1 Receptor

Affinity (pKi)
Canine 7.98 ± 0.04 [1]

Selectivity (CCK1 vs.

CCK2)
Rat ~230-fold [1]

Selectivity (CCK1 vs.

CCK2)
Human ~160-fold [1]

Selectivity (CCK1 vs.

CCK2)
Canine ~75-fold [1]

In vivo Efficacy (ED50

for inhibition of

duodenal

contractions)

Rat 484 nmol/kg [1]

Half-life (t1/2) Rat 3.0 ± 0.5 h [1]

Bioavailability Rat 108 ± 10% [1]

Experimental Protocols
Protocol 1: In Vitro Assessment of JNJ-17156516
Potency and Selectivity
Objective: To determine the binding affinity (Ki) and functional antagonism (pA2) of JNJ-
17156516 at the human CCK1 receptor and to assess its selectivity against the human CCK2

receptor.
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Methodology:

Cell Culture:

Culture HEK293 cells stably expressing the human CCK1 receptor and, in parallel,

HEK293 cells stably expressing the human CCK2 receptor.

Maintain cells in appropriate growth medium supplemented with a selection antibiotic.

Radioligand Binding Assay (for Ki determination):

Prepare cell membranes from the cultured cells.

Incubate a fixed concentration of a suitable radiolabeled CCK1 or CCK2 receptor ligand

(e.g., [3H]-CCK-8) with cell membranes in the presence of increasing concentrations of

JNJ-17156516.

After incubation, separate bound from free radioligand by rapid filtration.

Measure the amount of bound radioactivity using a scintillation counter.

Calculate the Ki value using the Cheng-Prusoff equation.

Functional Assay (for pA2 determination):

Seed the CCK1 receptor-expressing cells in a 96-well plate.

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

Add increasing concentrations of JNJ-17156516 to the wells and incubate.

Stimulate the cells with a range of concentrations of the agonist CCK-8.

Measure the intracellular calcium mobilization using a fluorescence plate reader.

Construct dose-response curves for CCK-8 in the presence and absence of different

concentrations of JNJ-17156516.

Calculate the pA2 value from a Schild plot analysis.
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Protocol 2: In Vivo Evaluation of Therapeutic Index
Objective: To determine the therapeutic index of JNJ-17156516 in a relevant animal model.

Methodology:

Animal Model:

Select an appropriate animal model based on the therapeutic indication (e.g., a model of

pancreatitis or gastrointestinal dysmotility).

Efficacy Study (to determine the ED50):

Administer a range of doses of JNJ-17156516 to different groups of animals.

At a specified time point after dosing, induce the disease phenotype or administer a CCK1

receptor agonist.

Measure a relevant efficacy endpoint (e.g., reduction in pancreatic enzyme levels,

normalization of gastric emptying).

Determine the dose that produces 50% of the maximal effect (ED50).

Toxicity Study (to determine the TD50):

Administer a range of higher doses of JNJ-17156516 to different groups of animals.

Monitor the animals for clinical signs of toxicity (e.g., changes in body weight, behavior,

food and water intake).

Collect blood samples for clinical chemistry and hematology analysis.

At the end of the study, perform a gross necropsy and collect tissues for histopathological

examination.

Identify the dose that produces a predefined toxic effect in 50% of the animals (TD50).

Calculation of Therapeutic Index:
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Calculate the therapeutic index as the ratio of TD50 to ED50.
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Caption: CCK1 Receptor Signaling Pathway and Point of Inhibition by JNJ-17156516.
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Caption: Experimental Workflow for Determining and Improving the Therapeutic Index.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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